

Chemical & Biological Profile of CVT-313

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

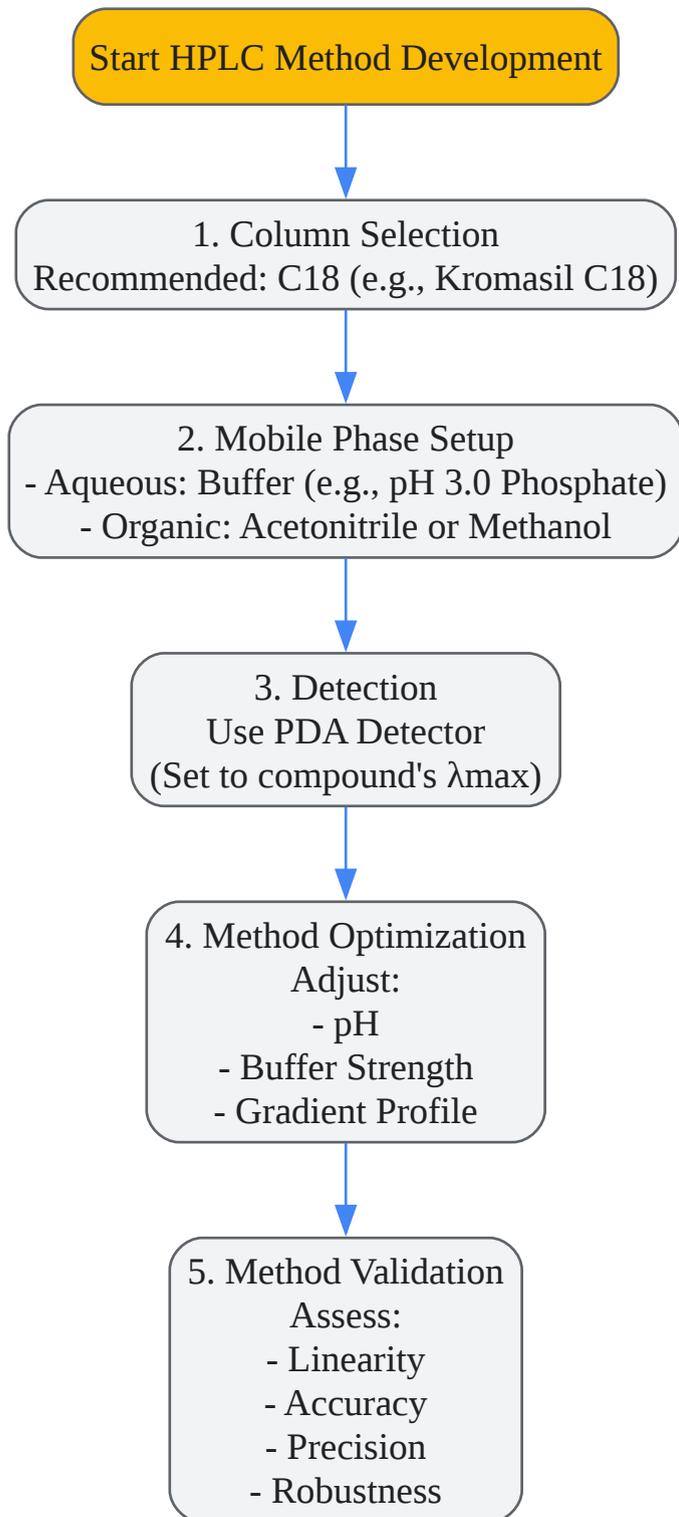
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The table below summarizes key data on **CVT-313** from supplier websites and scientific literature.

Property	Details
CAS Number	199986-75-9 [1]
Molecular Formula	$C_{20}H_{28}N_6O_3$ [1]
Molecular Weight	400.5 g/mol [1]
Purity	Typically $\geq 98\%$ (HPLC) [2]
Biological Activity	Potent, selective, reversible, and ATP-competitive inhibitor of CDK2 [1] [3].
Reported IC ₅₀ Values	CDK2: 0.5 μM ; CDK1/Cyclin B: 4.2 μM ; CDK4/Cyclin D1: 215 μM [1] [4].
Cellular Effect	Induces growth arrest at G1/S boundary; IC ₅₀ for proliferation ranges from 1.25 to 20 μM across various cell lines [1] [3].
Solubility	Soluble in DMSO (up to 100 mM) and ethanol [2].

HPLC Method Development & Validation

While a direct method for **CVT-313** is not available, you can develop one using a systematic approach. The following workflow and general principles are crucial for creating a robust HPLC protocol for purity analysis.



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Key Method Parameters to Define

Based on general HPLC development practices and the physicochemical properties of **CVT-313**, you will need to establish the following conditions [5] [6]:

- **Column:** Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) is a standard starting point [5].
- **Mobile Phase:** A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Using a buffer (e.g., phosphate, pH ~3.0) helps control ionization and improve peak shape [5].
- **Detection:** A Photo-Diode Array (PDA) detector is recommended for purity assessment, as it can confirm compound identity and detect impurities at different wavelengths.
- **Elution Mode:** Isocratic or gradient elution can be used. A gradient method (where the organic solvent percentage increases over time) is often more effective for separating a main compound from its potential impurities.

Validation Parameters

To ensure the method is suitable for its intended purpose, it must be validated. Key parameters to evaluate are [5] [6]:

- **Specificity:** Ability to accurately measure **CVT-313** in the presence of impurities and degradants.
- **Linearity & Range:** The analytical procedure should demonstrate a direct proportional response to the concentration of the analyte.
- **Accuracy:** The closeness of agreement between the measured value and the true value.
- **Precision:** The closeness of agreement between a series of measurements (repeatability and intermediate precision).
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

HPLC Purity Analysis Troubleshooting Guide

The table below addresses common HPLC issues you might encounter when developing or running a purity method.

Problem	Potential Causes	Recommended Solutions
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| **Peak Tailing** | - Silanol interactions (for basic compounds)

- Blocked column frit [7] | - Use high-purity silica "type B" columns

- Add competing base (e.g., triethylamine) to mobile phase
- Reverse-flush or replace column [8] [7] | | **Broad Peaks** | - Extra-column volume too large
- Detector time constant too long
- Column degradation [7] | - Use short, narrow-bore connection tubing
- Ensure detector settings are optimized for peak width
- Replace the column [8] [7] | | **Retention Time Drift** | - Poor temperature control
- Incorrect mobile phase composition
- Slow column equilibration [8] | - Use a thermostat column oven
- Prepare fresh mobile phase consistently
- Increase column equilibration time [8] | | **Baseline Noise/Drift** | - Air bubbles in system
- Contaminated detector cell
- Mobile phase issues (e.g., UV-absorbing) [8] | - Degas mobile phase, purge system
- Clean or replace detector flow cell
- Use high-purity HPLC grade solvents [8] [7] | | **Extra/Unknown Peaks** | - Sample degradation
- Carryover from previous injection
- Contaminated mobile phase or reagents [8] [6] | - Check sample stability, use fresh preparations
- Increase flush/ wash steps in method
- Use fresh, high-purity solvents and mobile phase [7] |

Frequently Asked Questions

How can I distinguish between the main CVT-313 peak and impurities during analysis? Using a Photo-Diode Array (PDA) detector is the most effective strategy. It allows you to obtain UV spectra for every peak in the chromatogram. By comparing the spectrum of the main peak to that of known impurities, you can confirm identity and flag potential contaminants, a cornerstone of **impurity profiling** [6].

What are the main sources of impurities I should look for in CVT-313? Impurities can originate from several sources. According to regulatory guidelines, these are classified as **organic impurities** (starting materials, synthesis by-products, or degradation products), **inorganic impurities** (catalysts, heavy metals), and **residual solvents** [6]. For **CVT-313**, the synthesis pathway and stability profile will define the most likely impurities.

My method was working but now the pressure is high. What should I do? High backpressure often indicates a blockage. Start by checking and replacing the **guard column** (if used). If the issue persists, the blockage may be in the analytical column itself; try reversing and flushing the column according to the manufacturer's instructions. If backpressure remains high, the column may need to be replaced [8] [7].

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